

Physical and chemical properties of 11-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Methylhenicosanoyl-CoA

Cat. No.: B15546148

[Get Quote](#)

11-Methylhenicosanoyl-CoA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylhenicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester. As a derivative of coenzyme A, it plays a theoretical role in the vast cellular metabolism of fatty acids.^{[1][2]} This document provides a summary of the known physical and chemical properties of **11-Methylhenicosanoyl-CoA** and related long-chain acyl-CoAs. Due to the limited publicly available information specific to the 11-methyl isomer, this guide also incorporates general knowledge of acyl-CoAs to provide a broader context for its potential biological significance.

Physicochemical Properties

Quantitative experimental data for **11-Methylhenicosanoyl-CoA** is scarce in the public domain. However, based on the properties of structurally similar long-chain acyl-CoAs, the following information can be inferred.

Table 1: Physical and Chemical Properties of Methylhenicosanoyl-CoA Isomers

Property	Value	Source/Basis
Molecular Formula	C ₄₃ H ₇₈ N ₇ O ₁₇ P ₃ S	Inferred from 7-Methylhenicosanoyl-CoA[3]
Molecular Weight	1090.10 g/mol	Inferred from 7-Methylhenicosanoyl-CoA[3]
Physical State	Likely a solid at room temperature	General property of long-chain acyl-CoAs
Solubility	Expected to be soluble in aqueous solutions to form micelles, and in organic solvents like methanol and chloroform.	General property of long-chain acyl-CoAs
Melting Point	Not available	
Boiling Point	Not available	
Spectral Data (NMR, MS)	Not available in public literature	

General Role in Cellular Metabolism

Coenzyme A (CoA) and its thioester derivatives are central molecules in metabolism, participating in over 100 different catabolic and anabolic reactions.[2] Acyl-CoAs, such as **11-Methylhenicosanoyl-CoA**, are the activated forms of fatty acids, which are essential for a variety of cellular processes.

The primary roles of acyl-CoAs include:

- Fatty Acid β -oxidation: Long-chain acyl-CoAs are transported into the mitochondria for the production of acetyl-CoA, which then enters the citric acid cycle for energy production.
- Lipid Synthesis: Acyl-CoAs are precursors for the synthesis of complex lipids, including triacylglycerols, phospholipids, and sphingolipids, which are crucial components of cellular membranes and energy storage molecules.

- Protein Acylation: Acyl groups can be transferred from acyl-CoAs to proteins, a post-translational modification that can alter protein function, localization, and stability.[2]
- Cell Signaling: Acyl-CoAs and their metabolites can act as signaling molecules in various cellular pathways.

The conversion of fatty acids to their corresponding acyl-CoAs is a critical first step for their metabolism and is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSSs).

[4]

Experimental Considerations

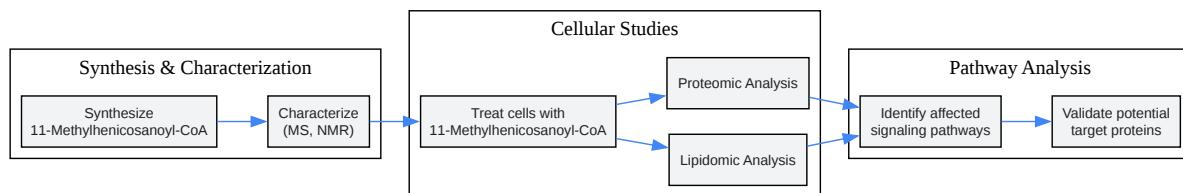
Due to the lack of specific experimental protocols for **11-Methylhenicosanoyl-CoA**, this section provides a generalized workflow for the study of a novel long-chain acyl-CoA.

Synthesis and Purification

The synthesis of a specific acyl-CoA like **11-Methylhenicosanoyl-CoA** would typically involve the chemical or enzymatic ligation of 11-methylhenicosanoic acid to coenzyme A.

- Chemical Synthesis: This can be achieved by activating the carboxylic acid of 11-methylhenicosanoic acid (e.g., as an N-hydroxysuccinimide ester) and then reacting it with the free thiol group of coenzyme A. Purification is often performed using column chromatography.[5]
- Enzymatic Synthesis: Acyl-CoA synthetases can be used to catalyze the formation of the acyl-CoA from the corresponding fatty acid, ATP, and coenzyme A.[4]

Analytical Methods


The characterization and quantification of **11-Methylhenicosanoyl-CoA** would employ standard analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and obtain structural information through fragmentation analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

- High-Performance Liquid Chromatography (HPLC): For purification and quantification.

Hypothetical Signaling Involvement

While no specific signaling pathways involving **11-Methylhenicosanoyl-CoA** have been documented, we can propose a hypothetical workflow for investigating its potential role based on the known functions of other acyl-CoAs.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for investigating the biological role of **11-Methylhenicosanoyl-CoA**.

Conclusion

11-Methylhenicosanoyl-CoA is a structurally defined but functionally uncharacterized long-chain acyl-CoA. While its specific physical, chemical, and biological properties are not well-documented, its structure suggests a role in fatty acid metabolism, lipid synthesis, and potentially cellular signaling. Further research, following established experimental workflows for novel lipids, is required to elucidate its precise functions and significance in biological systems. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this and other rare acyl-CoAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 11-Methylhenicosanoyl-CoA | Artepali [artepal.org]
- 2. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 11-Methylhenicosanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546148#physical-and-chemical-properties-of-11-methylhenicosanoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com